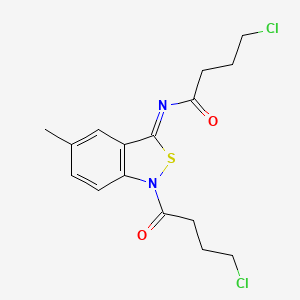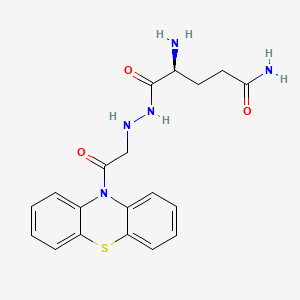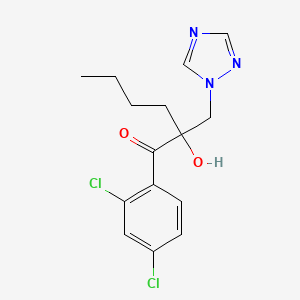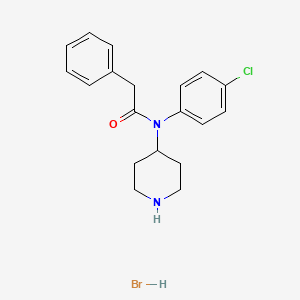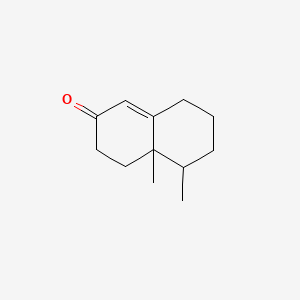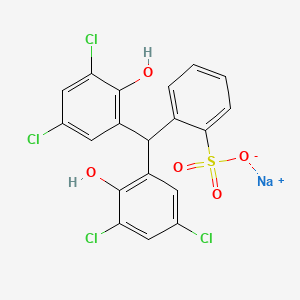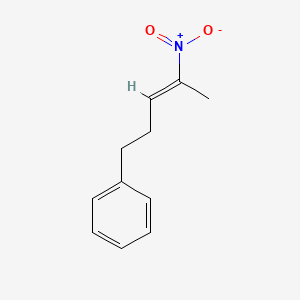
Benzene, ((3E)-4-nitro-3-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, ((3E)-4-nitro-3-pentenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a nitro group and a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where benzene reacts with nitric acid in the presence of sulfuric acid to form nitrobenzene . The nitrobenzene can then undergo further reactions to introduce the pentenyl chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by catalytic reactions to introduce the pentenyl group. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, ((3E)-4-nitro-3-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids (FeCl3, AlCl3) are commonly used.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the nitro group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, ((3E)-4-nitro-3-pentenyl)- is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, nitrobenzene derivatives are studied for their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: Industrially, Benzene, ((3E)-4-nitro-3-pentenyl)- is used in the production of dyes, resins, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Benzene, ((3E)-4-nitro-3-pentenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentenyl chain can also influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Nitrobenzene: A simpler compound with a nitro group attached to a benzene ring.
Pentenylbenzene: A compound with a pentenyl chain attached to a benzene ring.
Aminobenzene: A reduced form of nitrobenzene with an amino group instead of a nitro group
Uniqueness: Benzene, ((3E)-4-nitro-3-pentenyl)- is unique due to the combination of the nitro group and the pentenyl chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138668-14-1 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
[(E)-4-nitropent-3-enyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,6-8H,5,9H2,1H3/b10-6+ |
Clé InChI |
SMFPJHWJMUCPEM-UXBLZVDNSA-N |
SMILES isomérique |
C/C(=C\CCC1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canonique |
CC(=CCCC1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)

![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

